An In-depth Technical Guide to 1,5-Decadiyne: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1,5-Decadiyne: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 1,5-decadiyne (CAS No: 53963-03-4), a non-conjugated diyne that serves as a versatile building block in organic synthesis. The document delves into the molecule's fundamental chemical and physical properties, detailed structural analysis through spectroscopic methods, and its reactivity profile. Emphasis is placed on elucidating the causality behind its synthetic transformations, including catalytic hydrogenation and gold-catalyzed cycloisomerization reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of skipped diynes in the design and execution of complex molecular architectures.
Introduction: The Significance of Non-Conjugated Diynes
In the landscape of organic chemistry, alkynes are foundational functional groups, prized for their linear geometry and rich reactivity. While conjugated diyne systems have been extensively studied, their non-conjugated counterparts, often termed "skipped" diynes, present a unique set of synthetic opportunities. 1,5-Decadiyne, with its ten-carbon backbone interrupted by two triple bonds separated by a methylene bridge, is an archetypal example. This separation prevents electronic conjugation, meaning the two alkyne moieties largely react independently, yet their proximity allows for elegant intramolecular cascade reactions. This guide aims to provide the field-proven insights necessary to harness the synthetic potential of this molecule.
Molecular Structure and Spectroscopic Characterization
The structural integrity of any starting material is paramount. For 1,5-decadiyne, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive fingerprint of its structure.
Molecular Framework
1,5-Decadiyne possesses the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1][2] Its IUPAC name is deca-1,5-diyne. The structure features a terminal alkyne (C1-C2) and an internal alkyne (C5-C6), which imparts distinct chemical reactivities at each site.
Caption: 2D structure of 1,5-decadiyne (deca-1,5-diyne).
Spectroscopic Data Summary
The following data, compiled from public databases and spectral prediction, serves as a reference for quality control and reaction monitoring.[1][3]
Table 1: Physicochemical Properties of 1,5-Decadiyne
| Property | Value | Source |
|---|---|---|
| IUPAC Name | deca-1,5-diyne | [1] |
| CAS Number | 53963-03-4 | [1] |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1] |
| Boiling Point (est.) | ~427 K (~154 °C) | [4]* |
| XLogP3-AA | 3.4 | [1] |
| GHS Classification | Flammable Liquid (Category 3) | [1] |
*Note: Experimental data for boiling point is for the isomer 1,4-decadiyne and serves as an estimate.
Table 2: Predicted Spectroscopic Data for 1,5-Decadiyne
| Technique | Feature | Expected Position / m/z | Interpretation |
|---|---|---|---|
| ¹H NMR | Terminal Alkyne H (C1-H) | ~1.8 - 2.0 ppm | Singlet or triplet (small J), characteristic of ≡C-H proton. |
| Propargylic H's (C3, C4, C7) | ~2.1 - 2.4 ppm | Multiplets, deshielded by adjacent alkyne groups. | |
| Aliphatic H's (C8, C9) | ~1.4 - 1.6 ppm | Multiplets, standard alkyl region. | |
| Terminal Methyl H's (C10) | ~0.9 ppm | Triplet, standard terminal methyl group. | |
| ¹³C NMR | Alkyne Carbons (C1, C2, C5, C6) | ~68 - 85 ppm | Four distinct signals in the sp-carbon region. |
| Propargylic Carbons (C3, C4, C7) | ~18 - 30 ppm | Aliphatic signals adjacent to triple bonds. | |
| Aliphatic Carbons (C8, C9, C10) | ~13 - 31 ppm | Standard alkane region signals. | |
| IR Spectroscopy | Terminal Alkyne ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | Diagnostic for the C1-H bond.[5] |
| C≡C Stretch | ~2120 cm⁻¹ & ~2230 cm⁻¹ (weak/medium) | Two distinct peaks for the terminal and internal alkynes.[5] | |
| sp³ C-H Stretch | <3000 cm⁻¹ | Characteristic of the alkyl chain.[6] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | 134 | Corresponds to the molecular weight. |
| | Major Fragments | 119, 105, 91, 79, 67, 53, 41 | Result from cleavage at the propargylic positions and subsequent rearrangements. The tropylium ion (m/z 91) is a common, stable fragment.[1][7][8] |
Synthesis and Handling
General Synthetic Approach: A Rationale for Copper-Free Coupling
The construction of non-conjugated diynes often relies on the coupling of an alkynyl nucleophile with a propargylic electrophile. While classic copper-acetylide chemistry is prevalent, it can be complicated by homo-coupling (Glaser coupling) and requires stringent reaction conditions. A more robust and regioselective approach involves the use of alkynylalane reagents.
The causality for this choice is rooted in the Lewis acidity of the aluminum center. When an alkynylalane is reacted with a propargylic electrophile (e.g., a tosylate or acetate), the aluminum can coordinate to the leaving group. This pre-coordination weakens the C(sp³)-Leaving Group bond, facilitating a smooth, copper-free C(sp)-C(sp³) bond formation with high fidelity and minimizing side reactions.[9]
Caption: General workflow for the synthesis of 1,5-decadiyne.
Safety and Handling
1,5-Decadiyne is classified as a flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, is required. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,5-decadiyne stems from the dual reactivity of its terminal and internal alkyne units. This allows for selective transformations at one site or powerful intramolecular reactions involving both.
Selective Hydrogenation
Hydrogenation of the alkyne groups offers a pathway to stereochemically defined alkenes or fully saturated alkanes. The choice of catalyst is critical to directing the outcome.
-
Complete Reduction to Alkane: Using a highly active catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with an excess of hydrogen gas (H₂) will fully reduce both triple bonds to yield n-decane.[10][11] The reaction proceeds rapidly through alkene intermediates which are immediately reduced further.
-
Partial Reduction to cis-Alkene: To selectively form a cis (or Z)-alkene, a "poisoned" catalyst is employed. Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is the classic choice.[10] The quinoline deactivates the most reactive sites on the palladium surface, preventing over-reduction of the initially formed cis-alkene. This allows for the synthesis of (Z)-dec-5-en-1-yne or (5Z,9Z)-deca-1,5-diene, depending on stoichiometry.
Gold-Catalyzed Intramolecular Cyclization: The Power of Alkyne Activation
A cornerstone of modern alkyne chemistry is the use of π-acidic catalysts, particularly gold(I) complexes, to activate the C≡C bond towards nucleophilic attack. In molecules like 1,5-decadiyne, this activation enables elegant intramolecular cyclization cascades.
The causality behind gold's efficacy lies in its relativistic effects, which make it a soft, carbophilic Lewis acid. It coordinates strongly to the π-system of the alkyne, lowering the LUMO and rendering it highly electrophilic. This allows even weak nucleophiles—like the second alkyne unit—to attack, initiating cyclization.
A common mechanistic pathway is the 6-endo-dig cyclization . This process involves the formation of an aurated aryl or vinyl cation intermediate, which is highly reactive and can be trapped to form diverse polycyclic scaffolds.[12][13]
Sources
- 1. 1,5-Decadiyne | C10H14 | CID 104660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1,5-DECADIYNE(53963-03-4) 13C NMR [m.chemicalbook.com]
- 4. 1,4-Decadiyne (CAS 929-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 1,5-Decadiyne (CAS 53963-03-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. researchgate.net [researchgate.net]
